molecular formula C18H15N3S B10874542 2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B10874542
M. Wt: 305.4 g/mol
InChI Key: ARCUDLZSQGILCL-SRZZPIQSSA-N
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Description

2-[(1H-INDOL-3-YLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound that features an indole moiety linked to a tetrahydrobenzothiophene ring via a methyleneamino bridge, with a cyanide group attached to the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-INDOL-3-YLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE typically involves a multi-step process:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of Tetrahydrobenzothiophene: This can be achieved via the cyclization of a suitable diene with sulfur, followed by hydrogenation to yield the tetrahydro derivative.

    Coupling Reaction: The indole derivative is then coupled with the tetrahydrobenzothiophene derivative using a methyleneamino bridge, typically through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are commonly used.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines or other reduced forms of the cyanide group.

    Substitution: Halogenated or otherwise substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound and its derivatives can be explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(1H-INDOL-3-YLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the cyanide group can form strong interactions with metal ions or other electrophilic centers.

Comparison with Similar Compounds

Similar Compounds

    2-[(1H-INDOL-3-YLMETHYLENE)AMINO]-1-BENZOTHIOPHEN-3-YL CYANIDE: Lacks the tetrahydro modification, which may affect its reactivity and biological activity.

    2-[(1H-INDOL-3-YLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL CYANIDE: Contains an oxygen atom instead of sulfur, which can influence its chemical properties and interactions.

Uniqueness

The presence of both the indole and tetrahydrobenzothiophene moieties, along with the cyanide group, makes 2-[(1H-INDOL-3-YLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE unique

Properties

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[(E)-1H-indol-3-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C18H15N3S/c19-9-15-14-6-2-4-8-17(14)22-18(15)21-11-12-10-20-16-7-3-1-5-13(12)16/h1,3,5,7,10-11,20H,2,4,6,8H2/b21-11+

InChI Key

ARCUDLZSQGILCL-SRZZPIQSSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CNC4=CC=CC=C43)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CNC4=CC=CC=C43)C#N

Origin of Product

United States

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